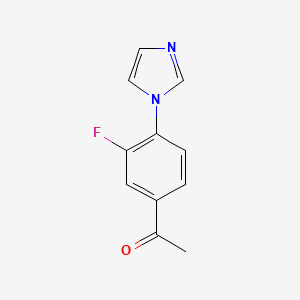
N-(2-fluorobenzyl)-N-methylguanidine
Vue d'ensemble
Description
N-(2-Fluorobenzyl)-N-methylguanidine (FBzMGu) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. FBzMGu is a guanidine derivative that has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. FBzMGu has also been studied for its potential use in drug design and delivery, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Diagnostic Imaging and Radiopharmaceutical Applications
Synthesis and Evaluation of Radioactive Analogs for Imaging
Research has focused on the development of fluorine-18 and iodine-123 labeled benzylguanidine analogs, such as [18F]MFBG and [18F]PFBG, for targeting the human norepinephrine transporter (NET) in diagnostic imaging of neuroendocrine tumors and for assessing cardiac adrenergic function. These compounds offer potential advantages over existing imaging agents like [123I]-meta-iodobenzylguanidine (MIBG) due to their faster body clearance and lower uptake in non-target organs, which might improve image quality and diagnostic accuracy for neuroendocrine tumors and cardiac diseases (Zhang et al., 2013).
Therapeutic Applications
Treatment of Neuroendocrine Tumors
N-(2-fluorobenzyl)-N-methylguanidine derivatives, such as those labeled with technetium-99m or iodine-131, are being explored for their potential in treating neuroendocrine tumors. These compounds are designed to exploit the expression of the norepinephrine transporter by neuroendocrine cells, allowing for targeted delivery of therapeutic radiation. Studies have compared the uptake characteristics of these compounds in neuroblastoma cell lines and in vivo models, highlighting their potential for targeted therapy and imaging of neuroendocrine tumors (Samnick et al., 2004).
Chemical Synthesis and Characterization
Novel Synthetic Routes and Structural Characterization
Research into the synthesis of N-(2-fluorobenzyl)-N-methylguanidine and its analogs has led to the development of novel synthetic routes and the detailed structural characterization of these compounds. These studies are crucial for understanding the chemical properties of these compounds and for the development of new derivatives with enhanced therapeutic or diagnostic potential. For instance, the synthesis and characterization of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene demonstrate the application of N-(2-fluorobenzyl)-N-methylguanidine derivatives in creating compounds with potential biological activity and for structural studies using techniques like X-ray diffraction (Elmas et al., 2020).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c1-13(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCKUYIRDQWKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257069 | |
| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915919-83-4 | |
| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




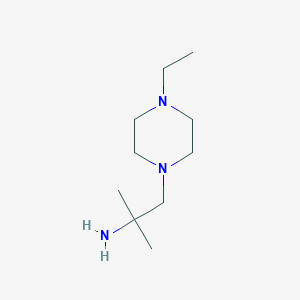

![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)


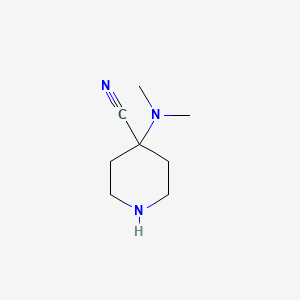
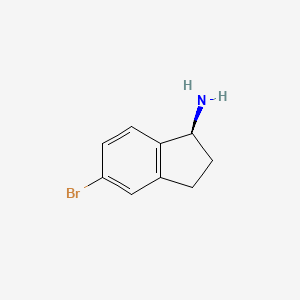
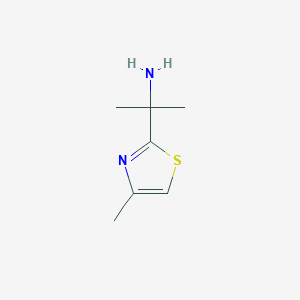



![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
